molecular formula C10H6O2S2 B188401 [2,2'-Bithiophene]-5,5'-dicarboxaldehyde CAS No. 32364-72-0

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

Cat. No.: B188401
CAS No.: 32364-72-0
M. Wt: 222.3 g/mol
InChI Key: RXAXZMANGDHIJX-UHFFFAOYSA-N
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Description

[2,2’-Bithiophene]-5,5’-dicarboxaldehyde is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond The compound is characterized by the presence of two formyl groups (-CHO) attached to the 5 and 5’ positions of the bithiophene core

Scientific Research Applications

[2,2’-Bithiophene]-5,5’-dicarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

Target of Action

It is known that bithiophenes are often used in the synthesis of organic semiconductors, suggesting that their targets could be related to electron transport .

Mode of Action

2,2’-Bithiophene-5,5’-dicarboxaldehyde is an electron transporting material with the π-electrons present in the system that facilitate charge mobility . This suggests that the compound interacts with its targets by facilitating the movement of electrons, which can result in changes in electrical conductivity.

Biochemical Pathways

It has been used in the synthesis of metal-free organic dyes for visible-light-driven dye-sensitized photocatalytic hydrogen production . This suggests that it may play a role in the light absorption and electron transfer processes that are critical in photocatalysis.

Pharmacokinetics

Its molecular weight of 2243 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Its use in photocatalytic hydrogen production suggests that it may contribute to the generation of hydrogen gas, a clean energy source .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Bithiophene-5,5’-dicarboxaldehyde. For instance, its use in photocatalytic reactions suggests that light exposure is a critical factor in its activity . Additionally, its storage temperature is recommended to be between 28°C, indicating that temperature can affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bithiophene]-5,5’-dicarboxaldehyde typically involves the functionalization of the bithiophene core. One common method is the Vilsmeier-Haack reaction, which involves the formylation of bithiophene using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired dicarboxaldehyde product.

Industrial Production Methods

Industrial production of [2,2’-Bithiophene]-5,5’-dicarboxaldehyde may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bithiophene]-5,5’-dicarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic substitution reactions, where the thiophene rings are functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3).

Major Products

    Oxidation: [2,2’-Bithiophene]-5,5’-dicarboxylic acid.

    Reduction: [2,2’-Bithiophene]-5,5’-diol.

    Substitution: Various substituted bithiophenes depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    [2,2’-Bithiophene]: The parent compound without the formyl groups.

    [2,2’-Bithiophene]-5,5’-dicarboxylic acid: The oxidized form of [2,2’-Bithiophene]-5,5’-dicarboxaldehyde.

    [2,2’-Bithiophene]-5,5’-diol: The reduced form of [2,2’-Bithiophene]-5,5’-dicarboxaldehyde.

Uniqueness

[2,2’-Bithiophene]-5,5’-dicarboxaldehyde is unique due to the presence of two formyl groups, which impart distinct reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of various derivatives and complex molecules.

Properties

IUPAC Name

5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2S2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAXZMANGDHIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366305
Record name [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32364-72-0
Record name [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bithiophene-5,5'-dicarboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes [2,2'-Bithiophene]-5,5'-dicarboxaldehyde interesting for material science applications?

A1: this compound is a versatile building block for creating conjugated systems. The research by [] demonstrates its use in synthesizing arylene bisimide derivatives with interesting optoelectronic properties. When incorporated into these molecules, the bithiophene unit contributes to their ability to absorb light and transport charges, making them potentially suitable for applications in organic electronics like solar cells.

Q2: How does the structure of compounds incorporating this compound influence their properties?

A2: The researchers in [] synthesized several compounds with different end-caps attached to the diimide core via imine linkages. They found that incorporating this compound as an end-cap led to compounds exhibiting a low electrochemical energy band gap (Eg) ranging from 1.14 to 1.70 eV. This indicates that the bithiophene unit contributes to lowering the energy barrier for electron transfer, making these compounds attractive for use in organic electronic devices. Additionally, when tested in an organic solar cell, the compound end-capped with bithiophene rings showed a high open-circuit voltage (Voc) exceeding 1 V []. This further highlights the impact of the bithiophene unit on the material's optoelectronic properties and potential for energy applications.

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